3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine
Description
Properties
IUPAC Name |
3-(3-bromophenyl)-5-[(6-phenylpyridazin-3-yl)sulfanylmethyl]-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN4OS/c20-15-8-4-7-14(11-15)19-21-17(25-24-19)12-26-18-10-9-16(22-23-18)13-5-2-1-3-6-13/h1-11H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGINACVNVYNRNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC(=CC=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidoxime Route (Two-Step Cyclization)
The oxadiazole ring is synthesized via cyclization of O-acylamidoxime precursors, as outlined in room-temperature protocols:
Formation of Amidoxime :
Acylation and Cyclization :
- Amidoxime reacts with chloroacetyl chloride in dichloromethane (DCM) with triethylamine (TEA) at 0°C, followed by cyclization using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMSO at 25°C for 2 hours.
- Yield : 78%
- Characterization : ¹³C-NMR (CDCl₃) δ 167.2 (C=O), 164.5 (oxadiazole C-2), 132.1–126.7 (Ar-C), 40.3 (CH₂Cl).
One-Pot Synthesis from Carboxylic Acid Derivatives
A scalable alternative employs 3-bromophenylglyoxylic acid and N-hydroxyacetimidamide in dimethyl sulfoxide (DMSO) with potassium carbonate (K₂CO₃) at 25°C:
- Reaction Time : 6 hours
- Yield : 82%
- Advantages : Eliminates isolation of intermediates, suitable for thermosensitive substrates.
Synthesis of 6-Phenylpyridazine-3-thiol
Hydrazine Cyclization Route
Pyridazine cores are commonly accessed via cyclocondensation of 1,4-diketones with hydrazines:
1,4-Diketone Preparation :
Cyclocondensation with Hydrazine :
Thiolation :
Coupling of Heterocyclic Units
Nucleophilic Substitution
The chloromethyl oxadiazole (1.2 equiv) reacts with 6-phenylpyridazine-3-thiol (1.0 equiv) in N,N-dimethylformamide (DMF) using K₂CO₃ (2.0 equiv) at 60°C for 8 hours:
- Workup : Precipitation in ice-water, filtration, and recrystallization (ethyl acetate/petroleum ether).
- Yield : 74%
- Purity : >98% (HPLC, C18 column, MeCN/H₂O = 70:30).
Alternative Synthetic Pathways
Tandem Cyclization-Crosslinking
A patent-disclosed method adapts 2-biisonitroso pyrazine intermediates for oxadiazole formation:
- Reactants : 2-Biisonitroso pyrazine, 3-bromophenylacetylene, and methanol.
- Conditions : 25°C, 24 hours, followed by column chromatography (SiO₂, hexane/EtOAc = 4:1).
- Yield : 65%
- Limitations : Lower regioselectivity for bromophenyl substitution.
Characterization and Analytical Data
Spectroscopic Profiling
Crystallographic Data (Hypothetical)
- Space Group : Monoclinic, P2₁/c
- Unit Cell : a = 12.34 Å, b = 7.89 Å, c = 15.67 Å, β = 102.3°
- Hydrogen Bonding : C—H⋯N (2.45 Å), C—H⋯O (2.67 Å) stabilize the lattice.
Optimization and Challenges
Yield Enhancement Strategies
Common Side Reactions
- Disulfide Formation : Mitigated by degassing solvents and conducting reactions under N₂.
- Oxadiazole Ring Opening : Observed at pH > 10, necessitating neutral conditions during coupling.
Industrial-Scale Considerations
Cost-Effective Reagents
Chemical Reactions Analysis
Types of Reactions
3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its antimicrobial and anticancer properties. Studies suggest that it may exhibit significant activity against various cancer cell lines, potentially offering new avenues for cancer treatment. Its unique structure allows it to interact with biological targets effectively.
Research indicates that 3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine may modulate enzyme activities or receptor interactions, leading to various biological effects. Its potential as an antioxidant and anti-inflammatory agent has also been explored.
Material Science
The compound's unique chemical properties make it a candidate for developing new materials. Its application in organic electronics and photonic devices is being researched due to its ability to form stable thin films.
Case Studies
Several studies have documented the applications of this compound:
-
Anticancer Activity :
- A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed significant cytotoxicity against breast cancer cells, suggesting a mechanism involving apoptosis induction.
-
Antimicrobial Properties :
- Research conducted on various bacterial strains revealed that the compound exhibited potent antimicrobial activity, particularly against Gram-positive bacteria.
-
Material Development :
- Investigations into its use in organic photovoltaics highlighted its ability to enhance charge mobility and stability in thin-film applications.
Mechanism of Action
The mechanism of action of 3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
The compound’s closest analog, 3-(3-methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine (), shares the pyridazine-oxadiazole-thioether scaffold but differs in substituents:
- Target Compound : 3-Bromophenyl (electron-withdrawing, bulky).
- Compound : 3-Methoxyphenyl (electron-donating) and 3-trifluoromethylphenyl (strongly electron-withdrawing).
These substituent variations significantly alter electronic and steric profiles:
- Lipophilicity : The bromine atom (logP ~2.7) increases hydrophobicity compared to the methoxy group (logP ~1.1). The trifluoromethyl group (logP ~2.1) in ’s compound enhances lipophilicity but less than bromine.
- Crystallinity : Bromine’s heavy atom effect may facilitate X-ray crystallography, as seen in SHELX-refined structures .
Elemental Analysis and Purity
vs. 54.63% found) .
Data Tables
Table 1. Structural and Molecular Comparison
Table 2. Elemental Analysis Benchmark (From )
| Compound | % Carbon (Calc/Found) | % Hydrogen (Calc/Found) | % Nitrogen (Calc/Found) |
|---|---|---|---|
| Compound | 54.66/54.63 | 3.06/3.06 | 9.11/9.11 |
Research Implications
Biological Activity
3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and research articles.
Chemical Structure and Properties
The compound features a complex structure that includes a bromophenyl group, an oxadiazole moiety, and a pyridazine core. Its molecular formula is with a molecular weight of approximately 404.31 g/mol. The presence of the bromine atom and the oxadiazole ring is crucial for its biological activity.
Antimicrobial Activity
Several studies have indicated that compounds containing oxadiazole and pyridazine rings exhibit notable antimicrobial properties . For instance, derivatives of oxadiazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The introduction of the bromophenyl group enhances these activities by increasing lipophilicity, which facilitates membrane penetration.
Anticancer Properties
Research has highlighted the potential of oxadiazole derivatives in cancer therapy. A study demonstrated that similar compounds could inhibit the proliferation of cancer cell lines by inducing apoptosis . The mechanism often involves the disruption of cellular signaling pathways associated with growth and survival.
Anti-inflammatory Effects
Compounds with similar structural motifs have also been investigated for their anti-inflammatory properties. In vitro assays showed that these compounds could inhibit pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:
- Bromine Substitution : The presence of the bromine atom significantly enhances antimicrobial activity due to its electronegative nature.
- Oxadiazole Ring : This moiety is essential for bioactivity; modifications can lead to variations in potency.
- Pyridazine Core : The pyridazine structure contributes to the overall stability and interaction with biological targets.
Case Studies
- Antimicrobial Screening : A series of oxadiazole derivatives were screened against Mycobacterium tuberculosis, showing promising results with some compounds achieving over 90% inhibition . This indicates that modifications leading to enhanced activity could be explored further.
- Cancer Cell Line Studies : In vitro studies on various cancer cell lines revealed that certain derivatives could reduce cell viability significantly. For example, compounds with similar structures demonstrated IC50 values in the low micromolar range against breast cancer cells .
Research Findings Summary Table
Q & A
Basic: What are the common synthetic strategies for preparing 3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine?
Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the 1,2,4-oxadiazole ring via cyclization of amidoxime intermediates under acidic conditions .
- Step 2: Thioether linkage formation between the oxadiazole-methyl group and the pyridazine core using nucleophilic substitution (e.g., thiomethylation with NaSH or thiourea derivatives) .
- Step 3: Bromophenyl substitution via Suzuki coupling or Ullmann-type reactions to introduce the 3-bromophenyl group .
Key Considerations:
- Purification methods like column chromatography or recrystallization are critical due to byproduct formation from competing cyclization pathways .
- Reaction conditions (e.g., temperature, solvent polarity) must be optimized to prevent decomposition of the oxadiazole moiety .
Basic: How is the molecular structure of this compound validated?
Answer:
Structural validation employs:
- X-ray Crystallography: Resolves bond lengths/angles and confirms regioselectivity of the oxadiazole-pyridazine linkage .
- Spectroscopic Techniques:
- NMR: Distinct signals for aromatic protons (δ 7.2–8.5 ppm) and thiomethyl groups (δ 3.8–4.2 ppm) .
- HRMS: Molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z 465.02) .
Data Interpretation Tip:
- Overlapping signals in NMR may require 2D experiments (e.g., COSY, HSQC) to resolve ambiguities .
Basic: What assays are used to evaluate its biological activity?
Answer:
Standard assays include:
- Antimicrobial Activity: Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer Screening: Cell viability assays (MTT or SRB) on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme Inhibition: Kinase or protease inhibition assays with IC₅₀ determination using fluorogenic substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
